1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
Description
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)9-6-13-14(7-9)11-4-2-10(12)3-5-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEXZAGJOSNXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Condensation of Chalcones with Hydrazine Hydrate
One of the most common and efficient methods to synthesize 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone involves the condensation of chalcones bearing a 4-fluorophenyl substituent with hydrazine hydrate in the presence of an acid catalyst such as acetic acid.
- A mixture of (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (chalcone derivative) and hydrazine hydrate is refluxed in acetic acid or ethanol with catalytic amounts of glacial acetic acid.
- The reaction typically lasts for 5 to 6 hours under reflux conditions.
- After completion, the mixture is cooled and poured into ice-cold water to precipitate the product.
- The crude product is filtered and purified by recrystallization from ethanol or acetone to yield the pure pyrazoline derivative.
| Parameter | Details |
|---|---|
| Starting chalcone | (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one |
| Hydrazine hydrate amount | Equimolar to chalcone |
| Solvent | Ethanol or Acetic acid |
| Catalyst | Glacial acetic acid (catalytic amount) |
| Reaction time | 5–6 hours reflux |
| Yield | 67–84% |
| Melting point | 113–115 °C (varies with substituents) |
| Purification | Recrystallization from ethanol or acetone |
| Structural confirmation | X-ray crystallography, NMR, IR |
This method was reported with yields up to 84% and the products were characterized by X-ray single crystal structure determination, confirming the formation of the pyrazoline ring and the orientation of the 4-fluorophenyl substituent.
Synthesis via Vilsmeier-Haack Reaction and Subsequent Condensation
Another sophisticated approach involves the formation of 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, followed by base-catalyzed condensation with 1-(4-fluoro-2-hydroxyphenyl)ethanone.
- Preparation of 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazines by refluxing 4-fluoroacetophenone with substituted 1-benzylhydrazines in ethanol.
- Treatment of these hydrazines with a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphoryl chloride (POCl3), at 70–80 °C for 5 hours to form the pyrazole-4-carbaldehydes.
- The aldehydes are then condensed with 1-(4-fluoro-2-hydroxyphenyl)ethanone under basic conditions (10% aqueous KOH) at room temperature for 16 hours.
- The final products are isolated by acidification and recrystallization.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrazine formation | 4-fluoroacetophenone + substituted benzylhydrazines, reflux in ethanol | 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazines |
| Vilsmeier-Haack formylation | DMF + POCl3, 0 °C to 80 °C, 5 h | 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes |
| Base-catalyzed condensation | 10% aq. KOH, room temp, 16 h | (E)-3-(1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-ones |
Direct Pyrazoline Formation from α,β-Unsaturated Ketones
A direct and straightforward synthesis involves the reaction of α,β-unsaturated ketones bearing the 4-fluorophenyl group with hydrazine hydrate in ethanol, catalyzed by acetic acid.
- The α,β-unsaturated ketone (chalcone derivative) is reacted with hydrazine hydrate in ethanol.
- Glacial acetic acid is added as a catalyst.
- The mixture is refluxed for approximately 5 hours.
- The product precipitates upon cooling and is purified by recrystallization.
| Parameter | Details |
|---|---|
| Starting material | (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one |
| Hydrazine hydrate | 0.01 mol |
| Solvent | Ethanol (25 mL) |
| Catalyst | Glacial acetic acid (2 mL) |
| Reaction time | 5 hours reflux |
| Yield | 84% |
| Melting point | 387 K (approx. 114 °C) |
| Purification | Recrystallization from ethanol |
This method provides high yields and is widely used due to its simplicity and efficiency.
Notes on Structural and Analytical Characterization
Across all preparation methods, the products were consistently characterized by:
- X-ray crystallography : Confirming the pyrazole ring formation and the dihedral angles between the pyrazole and the fluoro-substituted phenyl rings (typically around 4.6° to 5.3°).
- NMR Spectroscopy : ^1H and ^13C NMR spectra confirming the chemical environment of the pyrazole and acetyl groups.
- Infrared Spectroscopy (IR) : Showing characteristic absorption bands for C=O (around 1670 cm^-1) and C-N stretches.
- Mass Spectrometry : Confirming molecular weight and fragmentation patterns consistent with the target compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation of chalcones with hydrazine hydrate | (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one + hydrazine hydrate | Reflux in ethanol/acetic acid, 5-6 h | 67–84 | Simple, high yield, widely used |
| Vilsmeier-Haack formylation + base condensation | 4-fluoroacetophenone + substituted benzylhydrazines | DMF/POCl3 (0°C to 80°C), then 10% KOH, RT, 16 h | 71–74 | Multi-step, allows further functionalization |
| Direct pyrazoline formation from α,β-unsaturated ketones | (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one + hydrazine hydrate | Reflux in ethanol + acetic acid, 5 h | 84 | High yield, straightforward |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:
Condensation Reactions
The ketone group participates in condensation reactions to form hydrazones and chalcone derivatives:
With hydrazine hydrate
-
Reagents: Hydrazine hydrate, glacial acetic acid, reflux (5 hrs)
-
Product: (E)-3-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one
With aromatic aldehydes
-
Example: Condensation with 4-fluorobenzaldehyde in NaOH/EtOH yields α,β-unsaturated ketones (e.g., 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-(4-fluorophenyl)prop-2-en-1-one) .
Cyclization Reactions
Microwave-assisted cyclization with DMSO/I₂ produces fused heterocycles:
Oxidation and Reduction
The ethanone moiety undergoes redox transformations:
Oxidation
Reduction
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
Biological Activity Correlation
Specific reactions enhance pharmacological properties:
Stability and Reactivity Insights
-
Thermal stability : Decomposes above 300°C without melting .
-
pH sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis in strongly basic media (pH > 10) .
This compound’s versatility in forming pharmacologically active derivatives positions it as a critical intermediate in medicinal chemistry.
Scientific Research Applications
The compound 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone (chemical formula: C11H9FN2O) is a pyrazole derivative that has garnered attention in various scientific research applications due to its unique structural features and biological activities. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and materials science, supported by comprehensive data tables and case studies.
Anticancer Activity
One of the most promising applications of this compound is in the development of anticancer agents. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, a case study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of cell cycle progression |
| A549 (Lung) | 15.0 | Induction of apoptosis via caspase activation |
Anti-inflammatory Properties
Research has also indicated that this compound possesses anti-inflammatory properties. It has been tested in animal models for conditions such as arthritis and colitis, showing a reduction in inflammatory markers.
| Model | Dosage (mg/kg) | Effect on Inflammation |
|---|---|---|
| Collagen-Induced Arthritis | 10 | Significant reduction in paw swelling |
| DSS-Induced Colitis | 20 | Decreased levels of TNF-alpha and IL-6 |
Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Its effectiveness as a pesticide can be attributed to its ability to disrupt biological processes in target organisms.
| Pest Species | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Spodoptera frugiperda (Fall Armyworm) | 100 | 85 |
| Aphis gossypii (Cotton Aphid) | 50 | 90 |
Herbicidal Activity
In addition to its pesticidal properties, studies have suggested that this compound may also serve as an effective herbicide. It has been shown to inhibit the growth of certain weed species without adversely affecting crop plants.
Synthesis of Functional Materials
The unique structure of this compound allows it to be used as a precursor in synthesizing functional materials, such as polymers and nanomaterials. Its incorporation into polymer matrices has been explored for enhancing thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Variations and Physical Properties
The following table summarizes structural analogs of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone, emphasizing substituent effects and molecular characteristics:
Key Observations :
- Substituent Position : The position of substituents on the phenyl ring (e.g., 4-fluoro vs. 3-chloro) significantly alters electronic properties. For instance, 3-chlorophenyl () introduces steric hindrance compared to the 4-fluoro analog .
- Heterocyclic Core : Pyrazoline (dihydropyrazole) derivatives () exhibit partial saturation, enhancing conformational flexibility for biological interactions . Triazole-containing analogs () introduce additional hydrogen-bonding sites .
- Electron-Withdrawing Groups : Nitro and trifluoromethyl groups () reduce electron density on the pyrazole ring, increasing stability and reactivity in electrophilic substitutions .
Biological Activity
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a fluorophenyl group and a pyrazole moiety, which contribute to its pharmacological potential. This article reviews the biological activities associated with this compound, supported by relevant research findings and case studies.
- Molecular Formula : C11H9FN2O
- Molecular Weight : 204.204 g/mol
- Hydrogen Acceptors : 3
- Hydrogen Donors : 0
- Aromatic Rings : 2
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study highlighted that compounds similar to this compound demonstrated potent activity against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism often involves the inhibition of specific signaling pathways related to tumor growth and proliferation .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammatory responses .
Antibacterial and Antifungal Activities
Studies have documented the antibacterial and antifungal activities of various pyrazole derivatives. In particular, this compound has been tested against several bacterial strains, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values indicate its potential as a broad-spectrum antimicrobial agent .
Case Study 1: Antitumor Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of several pyrazole derivatives, including this compound. The compound was found to inhibit cell proliferation in human cancer cell lines with an IC50 value indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound. By utilizing an animal model of inflammation, researchers demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers in serum, supporting its therapeutic potential in managing inflammatory diseases .
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic routes for 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone?
The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a fluorinated aromatic precursor (e.g., 4-fluorophenylpyrazole) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Reaction conditions (e.g., anhydrous environment, 0–5°C) are critical to avoid side reactions . Substitution reactions using nitro or halogenated intermediates, followed by reduction or functional group interconversion, are also viable, as demonstrated in analogous pyrazole-derived ketones .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood for volatile steps .
- Waste Disposal: Segregate organic waste and coordinate with certified hazardous waste management services to comply with environmental regulations .
- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. How is the compound structurally characterized?
- X-ray Diffraction (XRD): Resolve crystal packing and confirm stereochemistry, as shown in pyrazoline derivatives .
- Spectroscopy:
- IR: Identify carbonyl (C=O) stretches (~1690 cm⁻¹) and aromatic C-H bends .
- NMR: Use H/C NMR to assign protons (e.g., fluorophenyl singlet at δ 7.2–7.8 ppm) and carbons .
- Mass Spectrometry (EI-MS): Confirm molecular ion peaks (e.g., m/z 220–221 for analogs) .
Advanced Research Questions
Q. How can low synthetic yields be troubleshooted?
- Catalyst Optimization: Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .
- Stoichiometry Adjustments: Ensure excess acyl chloride (1.2–1.5 eq.) to drive the reaction .
- Purity Control: Pre-purify starting materials via column chromatography to eliminate competing nucleophiles .
Q. How to resolve contradictions in spectral data?
- Cross-Validation: Combine XRD (for absolute configuration) with H-C HSQC NMR to resolve overlapping signals .
- Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., unreacted precursors or oxidation derivatives) .
Q. What strategies mitigate sample degradation during long experiments?
- Temperature Control: Store intermediates at –20°C and use cooling baths during synthesis to slow hydrolysis/oxidation .
- Inert Atmosphere: Conduct air-sensitive steps under nitrogen/argon to prevent radical-mediated degradation .
Q. How to evaluate its biological activity in preclinical studies?
- Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
- Enzyme Inhibition: Screen for kinase or protease inhibition via fluorescence-based assays (e.g., ATPase activity) .
- Metabolic Stability: Use hepatic microsomes to assess CYP450-mediated metabolism and half-life .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
